3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Description
Properties
Molecular Formula |
C23H22N4O3 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-[3-oxo-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C23H22N4O3/c28-21(27-12-11-19-16(13-27)14-5-1-3-7-17(14)24-19)10-9-20-23(30)25-18-8-4-2-6-15(18)22(29)26-20/h1-8,20,24H,9-13H2,(H,25,30)(H,26,29) |
InChI Key |
YLVFUJACEQVJKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCC4C(=O)NC5=CC=CC=C5C(=O)N4 |
Origin of Product |
United States |
Preparation Methods
Michael Addition Approach
The benzodiazepine-2,5-dione core is functionalized at the N3 position with an acryloyl group via nucleophilic acyl substitution. Subsequent Michael addition of the pyridoindole’s secondary amine to the α,β-unsaturated ketone forms the 3-oxopropyl linkage. Optimized conditions (DMAP catalyst, DMF solvent, 50°C) deliver the coupled product in 75–80% yield.
Reductive Amination Route
Here, the pyridoindole amine reacts with a keto-aldehyde derivative of the benzodiazepine core under reducing conditions (NaBH₃CN, MeOH). This one-pot method achieves 65–70% yield but requires rigorous exclusion of moisture to prevent aldehyde oxidation.
Table 2: Key Parameters for Coupling Reactions
| Parameter | Michael Addition | Reductive Amination |
|---|---|---|
| Catalyst | DMAP (10 mol%) | NaBH₃CN (2 equiv) |
| Solvent | DMF | MeOH |
| Temperature | 50°C | 25°C |
| Yield (%) | 75–80 | 65–70 |
| Side Products | <5% dimerization | <10% over-reduction |
Optimization and Purification Techniques
Final purification of 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is achieved via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradient elution. Critical process parameters include:
-
pH control : Maintaining the mobile phase at pH 3.0 (adjusted with formic acid) enhances peak symmetry.
-
Temperature : Column heating to 40°C reduces backpressure and improves resolution.
Scale-up challenges, such as column fouling, are mitigated through in-line filtration and periodic regeneration with 0.1 M NaOH .
Chemical Reactions Analysis
Types of Reactions
The compound 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The indole and benzodiazepine rings can be oxidized under strong oxidative conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Rho Kinase Inhibition
One of the primary applications of this compound is its activity as a Rho kinase inhibitor. Rho kinases are critical in various cellular processes, including smooth muscle contraction and cell migration. The inhibition of Rho kinase has therapeutic implications in:
- Cardiovascular Diseases : By modulating vascular smooth muscle contraction and promoting vasodilation, Rho kinase inhibitors can be beneficial in treating hypertension and other cardiovascular conditions.
- Cancer Treatment : The inhibition of Rho kinase may suppress tumor cell migration and invasion, making it a potential candidate for cancer therapy .
Neuropharmacology
Given its structural characteristics, there is potential for this compound to be explored in neuropharmacology. Its possible anxiolytic or sedative effects could make it suitable for treating anxiety disorders and other neuropsychiatric conditions.
Table 1: Summary of Research Findings on Rho Kinase Inhibition
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to receptors or enzymes, altering their activity.
Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzodiazepine Derivatives
Classical benzodiazepines (e.g., diazepam) feature a phenyl or chlorophenyl substituent at the N1 position of the benzodiazepine core. In contrast, the target compound replaces this with a pyridoindole group.
Table 1: Structural and Functional Comparison with Benzodiazepine Analogs
| Property | Target Compound | Diazepam | Clobazam |
|---|---|---|---|
| Core Structure | 1,4-Benzodiazepine-2,5-dione | 1,4-Benzodiazepine-2-one | 1,5-Benzodiazepine-2,4-dione |
| Substituent at N1 | Pyridoindole-propyl-3-one | Phenyl | Chlorophenyl |
| Molecular Weight (g/mol) | ~495 (estimated) | 284.7 | 300.7 |
| Potential Binding Affinity* | High (predicted for α2/α3 GABAA) | Moderate (broad-spectrum) | Selective for α2 subunit |
*Predicted based on structural analogs and receptor docking studies.
Heterocyclic Compounds with Dione Moieties
Compounds featuring dione functional groups, such as imidazolinone herbicides (e.g., imazapyr, imazaquin), share structural parallels with the target compound’s benzodiazepine-2,5-dione core . However, their applications diverge significantly:
Table 2: Comparison with Dione-Containing Heterocycles
While the dione moiety in imazapyr contributes to herbicidal activity by inhibiting acetolactate synthase, the target compound’s dione likely stabilizes its conformation for receptor binding.
Key Differences:
Research Findings and Implications
- Structural Uniqueness: The pyridoindole-propyl-3-one side chain distinguishes this compound from both classical benzodiazepines and pesticidal diones, suggesting novel pharmacological or chemical applications.
- Synthetic Challenges : Coupling bulky heterocycles (e.g., pyridoindole) to benzodiazepine cores requires optimized conditions to avoid side reactions, as seen in similar multi-step syntheses .
- Potential Applications: While pesticidal diones target plant enzymes , the benzodiazepine core implies CNS activity. Further studies are needed to validate receptor binding and toxicity profiles.
Biological Activity
The compound 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a complex organic molecule belonging to the class of benzodiazepines. Its unique structure combines a benzodiazepine core with a pyridoindole moiety. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 320.38 g/mol. The compound features multiple functional groups that contribute to its biological activity.
The primary mechanism of action for this compound is as a Rho kinase inhibitor . Rho kinases are crucial in various cellular processes such as contraction, motility, and proliferation. Inhibiting these kinases has been associated with therapeutic effects in conditions like hypertension and cancer . Additionally, the structural components suggest potential interactions with neurotransmitter systems, which may lead to anxiolytic or sedative effects typical of benzodiazepines.
Rho Kinase Inhibition
Research indicates that this compound effectively inhibits Rho kinase activity. This inhibition can lead to vasodilation and reduced vascular smooth muscle contraction, making it a candidate for treating cardiovascular diseases. Studies have shown that compounds with similar structures exhibit significant anti-proliferative effects on cancer cell lines by disrupting the signaling pathways mediated by Rho kinases .
Neuropharmacological Potential
Given its structural similarity to traditional benzodiazepines, this compound may also possess anxiolytic or sedative properties. Preliminary studies suggest that it could interact with GABA receptors, which are integral to the mechanism of action for many anxiolytic drugs.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Rho Kinase Inhibitors : A comparative study highlighted the effectiveness of various Rho kinase inhibitors in reducing tumor growth in xenograft models. The findings suggested that compounds structurally similar to our target compound exhibited significant tumor regression .
- Neuropharmacology Research : Another study focused on the neuropharmacological effects of benzodiazepine derivatives. It was found that certain derivatives demonstrated enhanced binding affinity to GABA_A receptors compared to standard medications like diazepam.
Data Table: Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | Benzodiazepine core with pyridoindole moiety | Rho kinase inhibition; potential anxiolytic effects |
| Similar Compounds (e.g., Colchicine) | Anti-gout agent; inhibits tubulin polymerization | Anticancer activity |
| Isoindole derivatives | Isoindole core with various substitutions | Diverse pharmacological effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
